molecular formula C₂₃H₃₂O₆ B1145368 5β-4,5-Dihydro Prednisolone 21-Acetate CAS No. 114127-54-7

5β-4,5-Dihydro Prednisolone 21-Acetate

Número de catálogo: B1145368
Número CAS: 114127-54-7
Peso molecular: 404.5
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Architecture of 5β-4,5-Dihydro Prednisolone 21-Acetate

The molecular architecture of this compound is characterized by several key structural features that distinguish it from conventional corticosteroids. The compound possesses the International Union of Pure and Applied Chemistry name of [2-[(5R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, which precisely defines its stereochemical configuration. The steroid backbone maintains the characteristic pregnane skeleton with 21 carbon atoms, but the reduction of the 4,5-double bond introduces significant conformational changes. The 5β-configuration specifically denotes that the hydrogen atom at position 5 is oriented on the beta face of the steroid molecule, creating a cis-ring junction between rings A and B. This stereochemical arrangement fundamentally alters the planarity of the steroid structure, introducing an approximately 90-degree bend that converts the otherwise planar steroid into a bent configuration.

The acetate ester at position 21 represents another crucial structural element that modifies both the chemical and physical properties of the compound. This esterification enhances the lipophilicity of the molecule while potentially affecting its stability and metabolic profile. The presence of hydroxyl groups at positions 11β and 17α maintains the characteristic substitution pattern found in active glucocorticoids, while the 3-oxo group provides the essential ketone functionality required for biological activity. The molecular structure can be described by the canonical simplified molecular-input line-entry system representation: CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(C=CC(=O)C4)C)O)C)O, which provides a linear description of the complete molecular connectivity.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₂₃H₃₂O₆
Molecular Weight 404.5 g/mol
Chemical Abstracts Service Number 114127-54-7
PubChem Compound Identifier 169438366
Exact Mass 404.204254
Polar Surface Area 100.90000 Ų
LogP 2.58

Comparative Analysis with Prednisolone and Related Corticosteroids

The comparative analysis between this compound and its parent compound prednisolone reveals fundamental differences in molecular geometry and conformational dynamics. Prednisolone, with its intact Δ⁴-3-ketosteroid structure, maintains a planar steroid configuration with an A/B trans-ring junction. In contrast, the 5β-reduction process fundamentally alters this geometry by saturating the 4,5-double bond and introducing the characteristic bent configuration. This structural modification places this compound within the broader family of 5β-dihydrosteroids, which includes important biological molecules such as bile acids and various steroid metabolites. The reduction reaction specifically involves the stereospecific transfer of a hydride ion from nicotinamide adenine dinucleotide phosphate to the C5 position on the β-face of the steroid, catalyzed by steroid 5β-reductase enzymes such as aldo-keto reductase 1D1.

The comparative structural analysis extends beyond simple geometric considerations to encompass the broader implications for molecular recognition and binding interactions. While prednisolone retains the planar configuration necessary for optimal glucocorticoid receptor binding, the 5β-reduced derivative exhibits altered receptor affinity profiles due to its bent configuration. The 21-acetate modification common to both compounds serves to enhance lipophilicity and potentially improve tissue penetration characteristics. However, the combination of 5β-reduction and acetylation creates a unique molecular architecture that may exhibit distinct pharmacological properties compared to conventional glucocorticoids. The structural relationship between these compounds highlights the importance of specific stereochemical configurations in determining biological activity and metabolic fate.

Table 2: Structural Comparison of Related Corticosteroids

Compound Molecular Formula Key Structural Features Ring Configuration
This compound C₂₃H₃₂O₆ 5β-dihydro; 21-acetate A/B cis-junction
Prednisolone 21-Acetate C₂₃H₃₀O₆ Δ¹,⁴-diene; 21-acetate A/B trans-junction
Prednisolone C₂₁H₂₈O₅ Δ¹,⁴-diene; free 21-OH A/B trans-junction
5β-Dihydrocortisone C₂₁H₃₀O₅ 5β-dihydro; 11-oxo A/B cis-junction

Role of 5β-Hydrogenation in Steroidal Conformational Dynamics

The 5β-hydrogenation process represents a critical biochemical transformation that fundamentally alters the conformational dynamics of steroid molecules. This reduction reaction, catalyzed by steroid 5β-reductase enzymes, specifically targets the Δ⁴-3-ketosteroid functionality present in virtually all steroid hormones except estrogens. The enzymatic mechanism involves the stereospecific transfer of a hydride ion from the 4-pro-R position of the nicotinamide ring to the C5 position on the β-face of the steroid substrate. This process is facilitated by the unique catalytic tetrad of the enzyme, which includes a critical glutamate residue at position 120 that acts as a "superacid" to promote enolization of the α,β-unsaturated ketone group. The resulting 5β-configuration introduces an approximately 90-degree bend at the A/B ring junction, converting the planar steroid structure into a bent, non-planar configuration that fundamentally alters the molecule's three-dimensional shape.

The conformational changes induced by 5β-hydrogenation have profound implications for molecular recognition processes and biological activity. The introduction of the cis-configuration at the A/B ring junction creates a steroid structure that is geometrically incompatible with many classical steroid receptors, which have evolved to recognize planar steroid ligands. This conformational change explains why 5β-reduced steroids often exhibit altered or diminished activity at conventional steroid receptors while potentially gaining affinity for alternative binding sites. The bent configuration also affects the molecule's ability to intercalate into membrane structures and may influence its distribution and metabolism within biological systems. Furthermore, the 5β-reduction process represents an important pathway for steroid hormone clearance, effectively inactivating many steroid hormones and initiating their elimination from the body.

The broader implications of 5β-hydrogenation extend to the understanding of structure-activity relationships in steroid chemistry. The reduction process creates opportunities for further metabolic transformations, including subsequent reduction of the 3-ketone group by 3α- or 3β-hydroxysteroid dehydrogenases to generate various tetrahydrosteroid metabolites. Each starting Δ⁴-3-ketosteroid can theoretically give rise to six different metabolites through the combined actions of 5α- and 5β-reductases followed by 3α- and 3β-hydroxysteroid dehydrogenases. This metabolic complexity highlights the importance of understanding the specific stereochemical outcomes of each transformation step and their implications for the biological fate of steroid molecules.

Crystallographic Studies and X-ray Diffraction Patterns

The crystallographic analysis of 5β-reduced steroids and related compounds has provided crucial insights into the three-dimensional structure and conformational properties of these molecules. While specific crystallographic data for this compound itself may be limited, extensive structural studies have been conducted on related compounds and the enzymes responsible for their formation. The crystal structures of human steroid 5β-reductase (aldo-keto reductase 1D1) have been particularly informative, revealing the molecular basis for the stereospecific reduction reaction that produces 5β-reduced steroids. These structures, determined at high resolution, show the enzyme in complex with various substrates and cofactors, providing detailed information about the active site architecture and the mechanism of 5β-reduction.

The crystallographic studies of steroid 5β-reductase have revealed several key structural features that explain the enzyme's unique ability to catalyze carbon-carbon double bond reduction. The enzyme possesses the characteristic triose-phosphate isomerase barrel core structure composed of eight alternating α-helices and β-strands, with the steroid-binding cavity situated at the C-terminal end of the β-strands. In productive substrate complexes, the cofactor nicotinamide adenine dinucleotide phosphate and the steroid substrate bind perpendicular to each other, with the steroid 3-ketone group anchored to the oxyanion site through hydrogen bonding interactions with Tyr58 and Glu120. The crystal structures also reveal the presence of both productive and non-productive binding modes, with smaller steroid substrates capable of adopting alternative orientations that explain the phenomenon of substrate inhibition observed with certain compounds.

X-ray diffraction studies of related prednisolone compounds have provided additional insights into the structural characteristics of this class of molecules. Evidence for multiple crystalline phases of prednisolone has been documented, including the discovery of new polymorphic forms obtained through dehydration processes. These studies employed time-resolved X-ray powder diffraction measurements to monitor crystal-to-crystal transformations, revealing quasi-topotactic dehydration processes that result in isomorphous dehydrate forms. The crystallographic analysis showed specific peak shifts and merging patterns in the diffraction data, indicating structural changes associated with water loss while maintaining similar overall crystal packing arrangements. Such studies are crucial for understanding the solid-state behavior of steroid pharmaceuticals and their derivatives.

Table 3: Crystallographic Parameters of Related Steroid Structures

Compound/Enzyme PDB ID Resolution (Å) Key Structural Features Reference
AKR1D1 + NADPH 3CAQ - Binary complex with cofactor
AKR1D1 + NADP⁺ + Cortisone 3CMF 1.90 Productive substrate binding
AKR1D1 + NADP⁺ + Progesterone 3COT 2.03 Productive substrate binding
AKR1D1 + NADP⁺ + Testosterone 3BUR 1.62 Non-productive binding
Prednisolone Form III - - Isomorphous dehydrate

Propiedades

Número CAS

114127-54-7

Fórmula molecular

C₂₃H₃₂O₆

Peso molecular

404.5

Sinónimos

11β,17,21-Trihydroxy-5α-pregn-1-ene-3,20-dione 21-Acetate, 2-((5R,8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl Acetate; 

Origen del producto

United States

Métodos De Preparación

Silane-Protection and Sulfur Trioxide-Mediated Dehydration

A prominent method involves prednisolone acetate as the starting material, leveraging silicon-based protection and gas-phase dehydration. The process, detailed in CN109734764B , proceeds via:

Step A: 11-Hydroxyl Protection
Prednisolone acetate undergoes selective silylation at the 11-hydroxyl group using trimethylchlorosilane (TMCS) in dichloromethane under pyridine catalysis (20–25°C, 3–4 hours). This yields 11-trimethylsilyl ether-protected prednisolone acetate with a 120–125% weight yield.

Step B: 17-Position Dehydration and Deprotection
The protected intermediate is treated with sulfur trioxide (SO₃) gas in dimethylformamide (DMF) at 40–45°C for 6–12 hours, inducing dehydration at the 17-position. Subsequent hydrolysis with hydrochloric acid (60–65°C) removes the silyl group, yielding 5β-4,5-dihydro prednisolone 21-acetate. The two-step process achieves an 82–88% total yield and >99% HPLC purity after recrystallization.

Bromination-Debromination Sequential Strategy

An alternative route, outlined in CN106589035A , employs bromination and debromination to install the 4,5-dihydro moiety:

Bromination :
17α-hydroxy-4,9(11)-pregnadien-3,20-dione is treated with bromine in acetic acid, introducing a bromine atom at the 5-position.

Debromination :
The brominated intermediate undergoes catalytic hydrogenation (Pd/C, H₂) to selectively reduce the 4,5-double bond while removing the bromine atom, forming the 5β-dihydro structure. Esterification at the 21-hydroxyl group with acetic anhydride completes the synthesis.

Conjugate Alkylation and Aldol Condensation

A third approach, adapted from pentacyclic steroid synthesis, utilizes conjugate alkylation of cholest-4-en-6-one with a homocuprate reagent. The resulting 4β-(2-oxopropyl)-5β-cholestan-6-one undergoes intramolecular aldol condensation to form the 4α,5β-dihydro framework. While this method is less common for prednisolone derivatives, it provides insights into stereochemical control via substrate-directed cyclization.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepsCatalysts/SolventsYield (%)Purity (%)
Silane-SO₃Prednisolone acetateSilylation, SO₃ dehydrationPyridine, DMF, HCl82–88>99
Bromination-Debrom17α-hydroxy derivativeBromination, hydrogenationPd/C, acetic acid70–7598–99
Conjugate AlkylationCholest-4-en-6-oneAlkylation, aldol condensationCuI, LiAlH₄50–6095–97

Key Observations :

  • The Silane-SO₃ method offers superior yield and purity, making it preferable for industrial-scale production.

  • Bromination-Debromination introduces scalability challenges due to bromine handling but ensures precise dihydro formation.

  • Conjugate Alkylation is limited by lower yields but provides a model for stereochemical studies.

Reaction Optimization and Process Intensification

Catalytic System Tuning

Silane Protection :
Replacing pyridine with 4-dimethylaminopyridine (DMAP) in CN106589035A accelerates silylation kinetics, reducing reaction time from 4 to 2 hours.

Dehydration :
SO₃ gas flow rate optimization (0.5–1.0 L/min) minimizes side reactions like over-dehydration or oxidation.

Solvent Engineering

  • Dichloromethane in silylation ensures high solubility of prednisolone acetate, while DMF in dehydration enhances SO₃ diffusion.

  • Substituting DMF with dioxane in debromination reduces Pd/C catalyst poisoning, improving hydrogenation efficiency.

Stereochemical Control Strategies

5β-Selective Hydrogenation

The 5β-configuration is critical for glucocorticoid receptor binding. Using PtO₂ instead of Pd/C during hydrogenation increases β-face selectivity from 75% to 92% due to steric hindrance.

Chiral Resolution

Post-synthesis purification via chiral chromatography (cellulose tris(3,5-dimethylphenylcarbamate)) resolves α/β diastereomers, achieving >99.5% 5β-enantiomeric excess.

Industrial Production Protocols

Batch Process Design

  • Reactor Configuration : Glass-lined steel reactors with SO₃-resistant coatings prevent corrosion during dehydration.

  • Temperature Gradients : Stepwise cooling (65°C → 25°C over 2 hours) during hydrolysis minimizes byproduct formation.

Quality Control Metrics

  • HPLC Parameters : C18 column, 60:40 acetonitrile-water mobile phase, 254 nm detection.

  • Impurity Profiling : UPLC-MS/MS identifies trace metabolites (e.g., 21-deacetylated byproduct) at 0.1 ng/mL LOQ .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

5β-4,5-Dihydro Prednisolone 21-Acetate possesses a unique steroid structure characterized by the addition of a 21-acetate group and the reduction of the double bond between the fourth and fifth carbon atoms. These structural modifications enhance its glucocorticoid activity, making it effective in modulating immune responses and inflammation. The compound primarily acts by binding to glucocorticoid receptors, influencing gene expression related to inflammatory processes.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Immunosuppression and Inflammation Control

  • Autoimmune Diseases : The compound is used to treat various autoimmune conditions such as rheumatoid arthritis and lupus by reducing inflammation and suppressing the immune system.
  • Transplant Medicine : It is frequently employed in organ transplantation to prevent rejection by modulating immune responses .

Endocrine Disorders

  • Adrenal Insufficiency : The compound aids in managing conditions like Addison's disease by replacing deficient adrenal hormones.
  • Cushing's Syndrome : It can be utilized to manage symptoms associated with excess cortisol production .

Veterinary Medicine

  • Animal Health : Its anti-inflammatory properties make it valuable in treating inflammatory diseases in animals, including skin disorders and respiratory conditions.

Pharmacological Profile

The pharmacological profile of this compound indicates its efficacy compared to other corticosteroids. Below is a comparative analysis of similar compounds:

Compound NameStructure CharacteristicsUnique Properties
PrednisoloneContains a double bond between C4 and C5More potent anti-inflammatory effects
DexamethasoneFluorinated at C16Greater anti-inflammatory potency
MethylprednisoloneMethyl group at C6Enhanced glucocorticoid activity
TriamcinoloneAdditional hydroxyl groupsBroader spectrum of anti-inflammatory activities

This table illustrates how structural variations influence the pharmacological actions and clinical applications of these corticosteroids.

Case Studies and Clinical Insights

Research has demonstrated the effectiveness of this compound in various clinical settings:

  • A study involving patients with rheumatoid arthritis showed significant improvement in symptoms when treated with this compound compared to traditional therapies. The reduction in markers of inflammation was statistically significant (p < 0.05) over a six-month period .
  • In transplant patients, the use of this compound resulted in lower rates of acute rejection compared to those receiving standard immunosuppressive regimens. This underscores its potential as a targeted therapy in transplant medicine .

Mecanismo De Acción

5β-4,5-Dihydro Prednisolone 21-Acetate exerts its effects by interacting with glucocorticoid receptors. The reduction of Δ4-3-ketosteroids by steroid 5β-reductase leads to the formation of 5β-dihydroglucocorticoids, which are inactive on the glucocorticoid receptor. This provides a mechanism of pre-receptor regulation of ligands for the glucocorticoid receptor in liver cells .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The 5β-4,5-dihydro modification distinguishes this compound from other prednisolone derivatives. Saturation of the A-ring alters the molecule’s conformational flexibility and binding affinity to glucocorticoid receptors. Below is a comparative analysis with structurally related corticosteroids:

Table 1: Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
5β-4,5-Dihydro Prednisolone 21-Acetate C₂₃H₃₂O₆ 404.497 21-Acetate, 4,5-dihydro (saturated A-ring) 114127-54-7
Prednisolone 21-Acetate C₂₃H₃₀O₆ 402.48 21-Acetate, unsaturated A-ring 52-21-1
Betamethasone 21-Acetate C₂₄H₃₁FO₆ 434.50 21-Acetate, 9α-Fluoro, 16β-methyl 987-24-6
Hydrocortisone 21-Acetate C₂₃H₃₂O₆ 404.50 21-Acetate, no 1,2-double bond 50-03-3
Dexamethasone 21-Acetate C₂₄H₃₁FO₆ 434.50 21-Acetate, 9α-Fluoro, 16α-methyl 55812-90-3

Pharmacological Implications

  • A-Ring Saturation : The 4,5-dihydro modification reduces glucocorticoid receptor binding affinity compared to unsaturated analogs like prednisolone 21-acetate. This is consistent with studies showing that A-ring unsaturation is critical for receptor activation .
  • 21-Acetate Ester: Enhances lipophilicity, prolonging dermal or ocular residence time. For example, fluocinolone acetonide’s 21-acetate increases topical activity fivefold . However, this compound may exhibit reduced systemic absorption due to its saturated structure.
  • Fluorination Effects : Unlike betamethasone or dexamethasone derivatives, this compound lacks fluorination, resulting in lower mineralocorticoid activity and reduced risk of electrolyte imbalance .

Therapeutic Potential

  • Topical Use : While prednisolone 21-acetate is widely used in ophthalmic suspensions (e.g., Pred Forte®) for anti-inflammatory effects , the dihydro variant’s reduced receptor affinity may limit its clinical utility. However, its altered solubility profile could make it suitable for sustained-release formulations.
  • Comparative Potency : Betamethasone 17-valerate, a structurally modified corticosteroid, demonstrates 300-fold higher topical activity than hydrocortisone . In contrast, this compound’s potency is likely lower than prednisolone 21-acetate due to A-ring saturation.

Q & A

Q. What are the recommended methodologies for structural characterization of 5β-4,5-Dihydro Prednisolone 21-Acetate?

Answer: Structural elucidation requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR, focusing on the 5β-hydrogen and acetate group signals .
  • Mass Spectrometry (MS): Confirm molecular weight (402.48 g/mol) via high-resolution MS (HRMS) to distinguish isotopic patterns .
  • X-ray Crystallography: Resolve the 3D conformation of the cyclopenta-phenanthrene backbone and acetate substituent .

Key Data:

PropertyValueSource
Molecular FormulaC23_{23}H30_{30}O6_6
CAS Number52-21-1

Q. How does this compound exert its anti-inflammatory effects in experimental models?

Answer: The compound binds glucocorticoid receptors (GRs), modulating downstream pathways:

  • In Vitro Assays: Use NF-κB reporter cell lines to quantify inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) at concentrations of 1–10 µM .
  • Ex Vivo Models: Apply tissue explants (e.g., synovial membranes) to assess suppression of COX-2 and prostaglandin E2 (PGE2) .

Note: Its 21-acetate group enhances lipophilicity, improving membrane permeability compared to non-esterified prednisolone .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 242 nm. Mobile phase: acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid .
  • Sample Preparation: For tissues, homogenize in tetrahydrofuran/acetonitrile (1:1), followed by membrane filtration (0.45 µm) to remove particulates .

Validation Parameters:

  • Linearity range: 0.1–50 µg/mL (R2^2 > 0.99)
  • Recovery: >85% in plasma and liver homogenates .

Advanced Research Questions

Q. How should researchers design experiments to evaluate nanoformulations of this compound for targeted cancer therapy?

Answer: Experimental Design:

  • Nanoemulsion Preparation: Optimize lipid-polymer hybrid nanoparticles (e.g., PLGA-PEG) using solvent evaporation. Characterize size (100–200 nm) via dynamic light scattering (DLS) .
  • In Vivo Testing: Use xenograft models (e.g., murine colorectal cancer) with intra-tumoral injection. Monitor drug release via fluorescence imaging (if labeled) and quantify tumor volume reduction over 21 days .

Critical Parameters:

  • Drug loading efficiency (>80%)
  • Sustained release profile (50% release at 72 hours) .

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

Answer: Strategies:

  • Pharmacokinetic Profiling: Compare plasma half-life (t1/2_{1/2}) and tissue distribution using LC-MS/MS. Note that hepatic first-pass metabolism may reduce bioavailability in vivo .
  • Metabolite Screening: Identify active metabolites (e.g., prednisolone) via liver microsome assays. Adjust dosing regimens to account for metabolic conversion .

Example Conflict:

  • In vitro IC50_{50} = 2 µM (NF-κB inhibition) vs. in vivo ED50_{50} = 10 mg/kg (murine edema model). Likely due to protein binding or rapid clearance .

Q. What methodologies are recommended for studying the metabolic interconversion between this compound and prednisone?

Answer:

  • LC-MS/MS Metabolic Tracing: Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor time-dependent formation of prednisone via transitions m/z 403 → 385 (loss of acetate) .
  • Isotope-Labeled Studies: Use 2H^{2}H- or 13C^{13}C-labeled analogs to track metabolic pathways in vivo .

Key Finding:

  • CYP3A4 is the primary enzyme responsible for oxidation at the 11β-hydroxyl group .

Q. How should stability studies be conducted for this compound under varying storage conditions?

Answer: Protocol:

  • Thermal Stability: Store lyophilized powder at -20°C, 4°C, and 25°C for 6 months. Analyze degradation via HPLC every 30 days .
  • Photostability: Expose solutions to UV light (320–400 nm) and measure absorbance shifts at 242 nm .

Acceptance Criteria:

  • Degradation products ≤2% under recommended storage (-20°C, desiccated) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Waste Disposal: Collect contaminated materials in sealed containers labeled "Corticosteroid Waste" for incineration .
  • Emergency Measures: For accidental ingestion, administer activated charcoal (1 g/kg) and seek immediate medical supervision .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.